molecular formula C18H22IN3O3S B1193474 4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride CAS No. 209480-63-7

4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride

货号: B1193474
CAS 编号: 209480-63-7
分子量: 487.4 g/mol
InChI 键: BDHMSYNBSBZCAF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SB258585 是一种主要用于科学研究的化合物。它以作为 5-羟色胺受体 6 (5-HT6 受体) 的强效、选择性、口服活性拮抗剂而闻名。 该化合物对该受体具有高亲和力,Ki 值为 8.9 nM SB258585 通常以其放射性标记形式使用,以绘制大脑中 5-HT6 受体的分布图 在动物研究中,它已显示出在改善认知功能、抗抑郁和抗焦虑方面具有潜力 .

准备方法

SB258585 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。合成路线通常包括以下步骤:

    核心结构的形成: SB258585 的核心结构通过一系列反应合成,包括缩合反应和环化反应。

    官能团的引入: 通过取代反应引入官能团,例如甲氧基和哌嗪环。

    最终修饰:

SB258585 的工业生产方法没有得到很好的记录,因为它主要用于研究环境。合成通常遵循标准的有机化学技术,可能涉及使用自动化合成设备进行大规模生产。

化学反应分析

SB258585 会经历各种化学反应,包括:

这些反应中常用的试剂和条件包括:

从这些反应中形成的主要产物包括进一步修饰以产生最终 SB258585 结构的中间化合物。

科学研究应用

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives, including 4-Iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide, exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines through various mechanisms, including the modulation of enzyme activity involved in tumor proliferation.

StudyFindings
Demonstrated that similar sulfonamide derivatives showed promising anticancer activity, suggesting potential applications in cancer therapy.
Highlighted the importance of structure-activity relationships in enhancing the efficacy of sulfonamide compounds against cancer cells.

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology, particularly in treating neurodegenerative diseases and depression. The inclusion of the piperazine ring is known to enhance the binding affinity to neurotransmitter receptors.

StudyFindings
Explored compounds with similar structures for their inhibitory effects on monoamine oxidase, which is crucial in the treatment of depression.
Investigated enzyme inhibition profiles that could lead to advances in multi-target directed ligands for neurodegenerative conditions.

Enzyme Inhibition

Research has shown that sulfonamides can act as effective inhibitors of various enzymes, including acetylcholinesterase and α-glucosidase.

Enzyme TargetInhibition TypeReference
AcetylcholinesteraseCompetitive Inhibition
α-GlucosidaseNon-competitive Inhibition

Case Study 1: Anticancer Efficacy

A study conducted on a series of sulfonamide compounds demonstrated that those structurally similar to 4-Iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide exhibited significant cytotoxicity against breast cancer cell lines. The research focused on the compound's ability to induce apoptosis through caspase activation pathways.

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, derivatives of this compound were tested for their protective effects against oxidative stress in neuronal cells. Results indicated that these compounds could reduce cell death and improve cell viability under stress conditions.

生物活性

4-Iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride, also known as SB-258585 dihydrochloride, is a compound that has drawn attention due to its potential biological activities. This article reviews its chemical properties, mechanisms of action, and biological effects, particularly focusing on its antiviral and anticancer activities.

  • Molecular Formula : C18H24Cl2IN3O3S
  • Molecular Weight : 560.28 g/mol
  • CAS Number : 209480-63-7
  • Physical Appearance : Off-white solid
  • Storage Conditions : Recommended at 2-8°C

The compound is believed to act primarily through modulation of serotonin receptors and other pathways involved in cellular signaling. Its structure suggests potential interactions with various biological targets, including enzymes and receptors linked to cancer and viral infections.

Antiviral Activity

Research indicates that derivatives of sulfonamide compounds exhibit broad-spectrum antiviral effects. A study highlighted the ability of certain N-phenylbenzamide derivatives to enhance intracellular levels of APOBEC3G, an enzyme that inhibits viral replication, particularly in Hepatitis B virus (HBV) models . The compound's structural similarity to these derivatives suggests it may possess similar antiviral properties.

Anticancer Activity

The compound's potential anticancer effects have been investigated in various studies. Notably, it has shown promise as a potent inhibitor of specific cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against several tumor cell lines, with IC50 values indicating effective antiproliferative activity .

In Vitro Studies

  • Cell Line Testing : In studies involving different cancer cell lines such as MCF-7 and HCT116, the compound exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects.
  • Mechanistic Insights : Flow cytometry analyses suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

In Vivo Studies

Research utilizing animal models has further elucidated the compound's efficacy:

  • DHBV Model : The compound was tested in duck HBV models, showing a reduction in viral load and liver inflammation, supporting its potential as an anti-HBV agent .

Data Tables

Biological ActivityCell Line/ModelIC50 Value (µM)Reference
AntiviralHBV (in vitro)Not specified
AnticancerMCF-70.65
AnticancerHCT1160.64

Safety and Toxicology

The compound has been classified with specific hazard codes indicating potential risks upon exposure. Safety statements suggest precautions should be taken during handling to minimize risks associated with skin and respiratory exposure .

常见问题

Q. Basic: What are the critical steps for synthesizing 4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide hydrochloride?

Methodological Answer:
The synthesis typically involves:

  • Coupling Reaction: Reacting 4-iodobenzenesulfonyl chloride with 4-methoxy-3-(4-methylpiperazin-1-yl)aniline under alkaline conditions (e.g., NaHCO₃) to form the sulfonamide bond .
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) removes unreacted precursors and byproducts .
  • Salt Formation: Treating the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt .
  • Characterization: Confirm structure via ¹H/¹³C NMR (peaks for iodobenzene, piperazine protons, and methoxy groups) and mass spectrometry (M+H⁺) .

Q. Advanced: How can coupling efficiency between the sulfonamide and aniline moieties be optimized?

Methodological Answer:
Key factors include:

  • Reagent Ratios: Use a 1.2:1 molar excess of 4-iodobenzenesulfonyl chloride to the aniline derivative to drive the reaction to completion .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the amine .
  • Catalysis: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to activate the sulfonyl chloride .
  • Reaction Monitoring: Track progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) or in situ FTIR to detect sulfonamide bond formation (~1350 cm⁻¹ S=O stretch) .

Q. Basic: What spectroscopic techniques validate the compound’s structural integrity?

Methodological Answer:

  • ¹H NMR: Look for signals at δ 7.6–8.1 ppm (aromatic protons on iodobenzene), δ 3.8 ppm (methoxy group), and δ 2.3–3.1 ppm (piperazine methyl and N–CH₂ protons) .
  • HPLC Purity: Use a C18 column (acetonitrile/0.1% TFA in H₂O, 70:30) to confirm ≥95% purity .
  • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z ~530 (exact mass depends on isotopic distribution of iodine) .
  • Elemental Analysis: Match calculated vs. observed C, H, N, and Cl content (e.g., Cl⁻ from HCl salt) .

Q. Advanced: How does the iodine substituent influence receptor binding compared to bromo or chloro analogs?

Methodological Answer:

  • Steric Effects: Iodine’s larger van der Waals radius may hinder binding in sterically constrained pockets compared to smaller halogens .
  • Electronic Effects: The electron-withdrawing iodine enhances sulfonamide’s acidity (lower pKa), potentially strengthening hydrogen bonds with target receptors .
  • SAR Studies: Compare IC₅₀ values in enzymatic assays (e.g., carbonic anhydrase inhibition) to quantify halogen-specific activity .
  • Computational Modeling: Perform docking simulations (AutoDock Vina) to assess halogen bonding interactions with key residues .

Q. Basic: How does pH affect the stability of this compound in aqueous buffers?

Methodological Answer:

  • Stability Testing: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Findings: Stability is optimal at pH 4–6. Acidic conditions (pH < 3) may hydrolyze the sulfonamide bond, while alkaline conditions (pH > 8) deprotonate the piperazine, reducing solubility .
  • Recommendations: Use citrate or acetate buffers (pH 5.0) for in vitro studies to minimize decomposition .

Q. Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Replicate Assays: Standardize protocols (e.g., cell lines, incubation times) to minimize variability .
  • Control Compounds: Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies) to validate assay conditions .
  • Metabolite Screening: Use LC-MS to check for in situ degradation products that might confound activity readings .
  • Statistical Analysis: Apply ANOVA or Bayesian modeling to assess whether observed differences are significant .

Q. Basic: What are the recommended storage conditions to ensure long-term stability?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, light-protected vials to prevent photodegradation of the iodine moiety .
  • Desiccant: Include silica gel packs to avoid hydrolysis of the sulfonamide group .
  • Stability Monitoring: Perform annual HPLC checks to detect degradation (e.g., free aniline or sulfonic acid byproducts) .

Q. Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Salt Selection: Test alternative counterions (e.g., mesylate or tosylate) for enhanced aqueous solubility .
  • Cosolvents: Use 10% DMSO/PEG 400 mixtures for intravenous formulations .
  • Nanoformulation: Encapsulate in liposomes (e.g., DSPC/cholesterol) to increase bioavailability .
  • LogP Optimization: Introduce hydrophilic groups (e.g., hydroxyl) on the piperazine ring without disrupting target binding .

Q. Basic: How is the hydrochloride salt confirmed in the final product?

Methodological Answer:

  • Chloride Ion Test: Use silver nitrate (AgNO₃) to precipitate AgCl in aqueous solution .
  • ¹H NMR: Detect exchangeable protons (e.g., NH⁺) at δ 10–12 ppm in D₂O .
  • Elemental Analysis: Confirm stoichiometric Cl⁻ content (e.g., 1:1 molar ratio of compound to HCl) .

Q. Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use Schrödinger Suite or AutoDock to model binding to receptors (e.g., serotonin receptors due to piperazine moiety) .
  • MD Simulations: Run 100-ns trajectories (GROMACS) to assess complex stability and ligand-receptor hydrogen bonding .
  • QSAR Modeling: Corrogate electronic (HOMO/LUMO) and steric (molar refractivity) descriptors with activity data from analogs .

属性

CAS 编号

209480-63-7

分子式

C18H22IN3O3S

分子量

487.4 g/mol

IUPAC 名称

4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H22IN3O3S/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16/h3-8,13,20H,9-12H2,1-2H3

InChI 键

BDHMSYNBSBZCAF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC

规范 SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

SB258585;  SB 258585;  SB-258585;  SB258585 HCl;  SB258585 Hydrochloride.

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。